3-Chloro-6-(2-thienyl)pyridazine
Overview
Description
3-Chloro-6-(2-thienyl)pyridazine is a heterocyclic compound that contains both a pyridazine ring and a thiophene ring
Preparation Methods
The synthesis of 3-Chloro-6-(2-thienyl)pyridazine typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form 2-thienylhydrazine. This intermediate is then reacted with 3-chloropyridazine under specific conditions to yield the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .
Chemical Reactions Analysis
3-Chloro-6-(2-thienyl)pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-6-(2-thienyl)pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2-thienyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Chloro-6-(2-thienyl)pyridazine can be compared with other pyridazine derivatives, such as:
3-Chloro-6-(2-furyl)pyridazine: Similar structure but contains a furan ring instead of a thiophene ring.
3-Chloro-6-(2-pyridyl)pyridazine: Contains a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its combination of the pyridazine and thiophene rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-6-thiophen-2-ylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPOARFRZDKKHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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